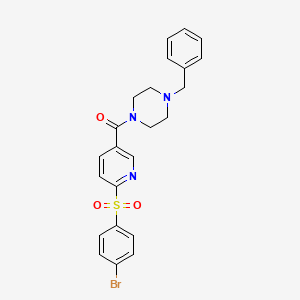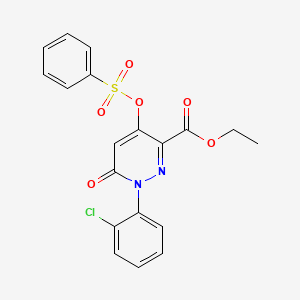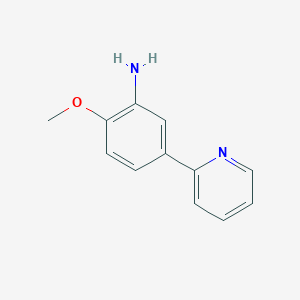![molecular formula C21H16ClN3O2 B2732566 3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902959-64-2](/img/structure/B2732566.png)
3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
There are numerous methods for the synthesis of pyridopyrimidines . For instance, one common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .
Molecular Structure Analysis
The molecular structure of pyridopyrimidines can vary depending on the substituents attached to the pyridopyrimidine core . The exact structure of “3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” could not be found in the available literature.
Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidines can also vary widely depending on the specific substituents present . Some pyridopyrimidines have shown anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyridopyrimidine compound would depend on its exact molecular structure . Information on the specific compound “this compound” was not available in the searched literature.
科学的研究の応用
Antimicrobial and Antitumor Applications
Antimicrobial Activity : Research on pyrimidine derivatives, such as those synthesized in the study by El-Agrody et al. (2001), highlights their antimicrobial potential. Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones exhibited tested antimicrobial activities, suggesting that structurally similar compounds could serve as leads for developing new antimicrobial agents (El-Agrody et al., 2001).
Antitumor Activity : The synthesis and evaluation of pyrimidine derivatives for antitumor activity have been a focus of several studies. For instance, Liu et al. (2020) synthesized a pyrazolo[1,5-a]pyrimidine compound with marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential of pyrimidine derivatives in cancer therapy (Liu et al., 2020).
Enzyme Inhibition
- Urease Inhibition : Pyrimidine derivatives have also been studied for their enzyme inhibition properties. Rauf et al. (2010) investigated the urease inhibition activity of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, identifying compounds with significant inhibitory effects. This suggests potential applications in designing inhibitors for enzymes of clinical or agricultural relevance (Rauf et al., 2010).
Chemical Synthesis and Characterization
- Synthetic Methods : The development of novel synthetic methods for pyrimidine derivatives is of great interest for expanding the chemical space of biologically active compounds. Studies such as that by Bazgir et al. (2008), which presented a three-component, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-diones, highlight the versatility of pyrimidine chemistry for creating compounds with potential scientific applications (Bazgir et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
3-benzyl-1-[(2-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-18-11-5-4-9-16(18)14-24-19-17(10-6-12-23-19)20(26)25(21(24)27)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIFMISMMKAKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide](/img/structure/B2732485.png)
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)
![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2732490.png)





![(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2732499.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)
